Home > Products > Screening Compounds P13343 > Esuberaprost potassium
Esuberaprost potassium - 1416252-97-5

Esuberaprost potassium

Catalog Number: EVT-10991779
CAS Number: 1416252-97-5
Molecular Formula: C24H29KO5
Molecular Weight: 436.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Esuberaprost was developed by Lung Biotechnology, which focuses on innovative therapies for pulmonary diseases. The compound's origin can be traced back to Toray Industries, which was involved in early formulations of beraprost .

Classification

Esuberaprost potassium falls under several classifications:

  • Chemical Class: 3-ring heterocycles, alkynes, benzofurans.
  • Therapeutic Class: Antihypertensives, antiplatelets, vasodilators.
  • Mechanism of Action: Epoprostenol receptor agonists .
Synthesis Analysis

The synthesis of esuberaprost involves several advanced organic chemistry techniques that focus on producing the compound efficiently and economically. The methods are designed to yield high stereoselectivity and purity.

Methods

  1. Radical Cyclization: One effective method involves a radical cyclization route that allows for fewer synthetic steps compared to traditional methods. This technique enhances scalability and reduces production costs .
  2. Stereoselective Synthesis: The synthesis emphasizes the creation of substantially isomerically pure compounds, which is critical for maximizing therapeutic effects and minimizing side effects associated with other isomers present in the racemic mixture .

Technical Details

The synthetic pathways utilize various protective groups and halogenated intermediates to facilitate selective reactions. Key reagents include alkyl groups and phosphonates that are crucial in forming the desired molecular structure .

Molecular Structure Analysis

Esuberaprost potassium has a complex molecular structure that contributes to its pharmacological activity.

Structure

The chemical structure of esuberaprost can be represented by its molecular formula, which includes elements such as carbon, hydrogen, oxygen, and potassium. The specific arrangement of these atoms defines its properties and interactions with biological systems.

Data

  • Molecular Formula: C19_{19}H25_{25}K O5_{5}
  • Molecular Weight: Approximately 364.46 g/mol

The structural configuration includes multiple stereocenters that are essential for its activity as a prostacyclin analogue .

Chemical Reactions Analysis

Esuberaprost participates in various chemical reactions that are significant for its function as a therapeutic agent.

Reactions

  1. Vasodilatory Reactions: Esuberaprost acts primarily through agonistic activity at the epoprostenol receptor, leading to vasodilation in pulmonary arteries. This reaction is crucial for lowering pulmonary arterial pressure .
  2. Inhibition of Platelet Aggregation: The compound also exhibits properties that inhibit platelet aggregation, contributing to its cardiovascular benefits .

Technical Details

The reactivity of esuberaprost is influenced by its functional groups and stereochemistry, allowing it to engage effectively with specific receptors involved in vascular tone regulation .

Mechanism of Action

Esuberaprost exerts its effects through a well-defined mechanism involving receptor interactions.

Process

  1. Receptor Agonism: Esuberaprost selectively activates the prostacyclin (IP) receptors on vascular smooth muscle cells, resulting in increased intracellular cyclic adenosine monophosphate levels.
  2. Vasorelaxation: This increase leads to relaxation of smooth muscle cells and subsequent vasodilation of pulmonary arteries .
  3. Inhibition of Cell Proliferation: Esuberaprost has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells, which is beneficial in managing pulmonary arterial hypertension .

Data

  • Potency Comparison: Esuberaprost demonstrates significantly higher potency than beraprost in activating cAMP pathways (26-fold more potent) and inhibiting cell proliferation (40-fold more potent) .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of esuberaprost potassium is essential for its application in pharmacology.

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, facilitating formulation into tablets or injectable forms.

Chemical Properties

  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme temperatures or pH levels.
  • Reactivity: Esuberaprost's reactivity profile indicates it can undergo various chemical transformations typical of prostacyclin analogues .
Applications

Esuberaprost potassium has several significant applications within the scientific and medical communities.

Scientific Uses

  1. Pulmonary Arterial Hypertension Treatment: Primarily used as a treatment option for patients suffering from pulmonary arterial hypertension due to its potent vasodilatory effects.
  2. Research into Cardiovascular Therapies: Ongoing studies are exploring its potential applications in other cardiovascular conditions where modulation of vascular tone is beneficial .
  3. Investigational Studies: Esuberaprost is being investigated for its effects on vascular remodeling and endothelial function in various preclinical models .
Introduction to Prostacyclin Analogues in Pulmonary Hypertension Therapeutics

Pathophysiological Basis for Prostacyclin Signaling in Pulmonary Arterial Hypertension

Prostacyclin, primarily synthesized by vascular endothelial cells, exerts critical effects through G-protein-coupled IP receptors. Activation of these receptors stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). This cascade induces:

  • Vasodilation: Reduced cytosolic calcium in pulmonary artery smooth muscle cells (PASMCs) [2] [9]
  • Antiproliferative Effects: Inhibition of extracellular signal-regulated kinase (Erk1/2) signaling, counteracting vascular remodeling [3] [9]
  • Antithrombotic Actions: Suppression of platelet aggregation [7] [8]

In PAH, prostacyclin synthase expression is downregulated, leading to PGI₂ deficiency. This disrupts the equilibrium between vasodilatory and vasoconstrictive mediators, exacerbating pulmonary vasoconstriction and cellular proliferation. Preclinical models demonstrate that prostacyclin analogues reverse pathological changes, including right ventricular hypertrophy and potassium channel (Kv1.5/Kv2.1) dysfunction in PASMCs [3] [6].

Table 1: Key Prostacyclin Pathways Targeted in PAH Therapy

Pathway ComponentFunction in PAHTherapeutic Impact of Analogues
IP ReceptorcAMP-mediated vasodilationRestores pulmonary vasoreactivity [4]
Kv ChannelsRegulates PASMC membrane potentialReverses hypoxia-induced channel suppression [3]
PPARγ Nuclear ReceptorsModulates cell proliferation/apoptosisInhibits vascular remodeling [9]

Rationale for Stereoisomer Separation in Prostanoid Pharmacology

Racemic prostanoid mixtures contain multiple stereoisomers with divergent pharmacological profiles. Esuberaprost (Beraprost-314d) is the (+)-enantiomer of beraprost sodium, isolated to enhance target specificity and minimize off-target effects:

  • Enhanced Potency: Esuberaprost exhibits 5-fold greater vasodilatory potency in rat pulmonary arteries (EC₅₀ = 12 nM) compared to racemic beraprost (EC₅₀ = 60 nM). This arises from preferential binding to the human IP receptor, where it demonstrates 26-fold higher cAMP stimulation (EC₅₀ = 0.4 nM vs. 10.4 nM for beraprost) [4].
  • Reduced Adverse Signaling: At high concentrations (≥1,000 nM), racemic beraprost activates contractile EP3 receptors, causing paradoxical vasoconstriction. Esuberaprost weakens this effect by 50%, improving the therapeutic window [4] [9].
  • Cell Proliferation Inhibition: In human PAH-PASMCs, esuberaprost suppresses proliferation with 40-fold greater potency (EC₅₀ = 3 nM) versus beraprost (EC₅₀ = 120 nM), partly via nitric oxide-dependent mechanisms [4].

Table 2: Pharmacological Comparison of Beraprost Isomers

ParameterEsuberaprostRacemic BeraprostSignificance
IP Receptor Binding (EC₅₀)0.4 nM cAMP10.4 nM cAMP26-fold selectivity [4]
PASMC Proliferation (EC₅₀)3 nM120 nMEnhanced efficacy [4]
EP3-mediated ContractionWeak activationStrong activationReduced adverse effects [4]

Esuberaprost Potassium as a Molecular Entity: Historical Development Context

Esuberaprost potassium (C₂₄H₃₀KO₅) is the single active (+)-isomer derived from beraprost, a first-generation oral prostacyclin analogue. Its development addressed limitations of earlier analogues:

  • Molecular Optimization: The potassium salt formulation improves stability and bioavailability over labile predecessors like epoprostenol [8] [9].
  • Clinical Development: Originated by Toray Industries, esuberaprost advanced to Phase III trials (BEAT OLE, NCT03657095) for PAH. Despite demonstrating hemodynamic benefits, development was terminated in 2020 due to insufficient efficacy in long-term outcomes [1].
  • Mechanistic Evolution: Research revealed esuberaprost’s activity extends beyond IP receptors. It engages peroxisome proliferator-activated receptor gamma (PPARγ), modulating genes involved in metabolic regulation and inflammation – a pathway implicated in vascular remodeling [9].

Table 3: Development Milestones of Esuberaprost

PhaseKey FindingsStatus/Outcome
Preclinical5–40x greater potency vs. racemateValidated molecular target [4]
Phase IPharmacokinetics in healthy volunteersCompleted [1]
Phase IIIBEAT OLE trial (NCT03657095) in PAHTerminated (efficacy limitations) [1]

Table 4: Nomenclature of Esuberaprost Potassium

DesignationIdentifier
IUPAC NamePotassium (E)-3-[(2R,3aS,4R,5R,6aS)-octahydro-5-hydroxy-4-[(E)-(3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2-pentalenylidene]propanoate
SynonymsBeraprost-314d; BPS-314d-MR; L-314d-QID
CAS Registry152695-53-9
Molecular FormulaC₂₄H₃₀KO₅

Properties

CAS Number

1416252-97-5

Product Name

Esuberaprost potassium

IUPAC Name

potassium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate

Molecular Formula

C24H29KO5

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C24H30O5.K/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1

InChI Key

RSTLTBUTQXBUMK-ZTWNIFTGSA-M

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+]

Isomeric SMILES

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.